molecular formula C22H14O4S3 B10886750 S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate

S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate

Cat. No.: B10886750
M. Wt: 438.5 g/mol
InChI Key: BFYMODPPPHMGPE-UHFFFAOYSA-N
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Description

S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate: is an organic compound characterized by the presence of furan and phenyl groups linked through sulfur atoms This compound is notable for its complex structure, which includes multiple aromatic rings and thioester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 2-furoyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Thioester Formation: The 2-furoyl chloride is then reacted with 4-mercaptophenol in the presence of a base such as triethylamine to form 4-(2-furoylthio)phenol.

    Coupling Reaction: The 4-(2-furoylthio)phenol is further reacted with 4-chlorothiophenol in the presence of a base to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thioester groups to thiols or thioethers.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like chlorine, bromine, nitric acid, and sulfuric acid are used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry:

    Polymer Science: The compound is used in the synthesis of polymers with enhanced thermal and mechanical properties.

    Electronics: It is utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the thioester groups, which can form covalent bonds with nucleophilic residues in the enzyme’s active site. Additionally, the aromatic rings in the compound can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.

Comparison with Similar Compounds

  • S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-furancarboxylate
  • S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-thiophenecarbothioate
  • S-(4-{[4-(2-furoylthio)phenyl]thio}phenyl) 2-pyrrolecarbothioate

Comparison:

  • Structural Differences: While these compounds share a similar core structure, the substituents on the aromatic rings differ, leading to variations in their chemical properties and reactivity.
  • Reactivity: The presence of different heteroatoms (e.g., oxygen, sulfur, nitrogen) in the aromatic rings can influence the compound’s reactivity, particularly in electrophilic aromatic substitution reactions.
  • Applications: Each compound may have unique applications based on its specific chemical properties. For example, the presence of a pyrrole ring may enhance the compound’s ability to interact with biological targets, making it more suitable for pharmaceutical applications.

Properties

Molecular Formula

C22H14O4S3

Molecular Weight

438.5 g/mol

IUPAC Name

S-[4-[4-(furan-2-carbonylsulfanyl)phenyl]sulfanylphenyl] furan-2-carbothioate

InChI

InChI=1S/C22H14O4S3/c23-21(19-3-1-13-25-19)28-17-9-5-15(6-10-17)27-16-7-11-18(12-8-16)29-22(24)20-4-2-14-26-20/h1-14H

InChI Key

BFYMODPPPHMGPE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)SC2=CC=C(C=C2)SC3=CC=C(C=C3)SC(=O)C4=CC=CO4

Origin of Product

United States

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